Ditiánicos

Dithianes are a class of heterocyclic compounds characterized by the presence of two sulfur atoms bonded to a carbon ring, typically a five-membered one (dithiophene). These compounds exhibit unique electronic and optical properties due to their conjugated structure. Dithianes find applications in various fields, including organic electronics, pharmaceuticals, and materials science. In organic electronics, they can be used as donor or acceptor molecules in organic solar cells and field-effect transistors (OFETs) for their excellent charge transport characteristics. Additionally, dithianes have potential medicinal uses due to their antioxidant properties and ability to act as chelating agents, potentially binding with heavy metal ions. The synthesis of dithianes is well-established through various methods such as Friedel-Crafts sulfonation or ring-opening reactions involving cyclic thiols. Their versatility makes them valuable in both academic research and industrial applications.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

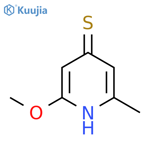

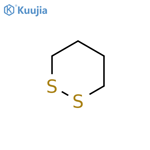

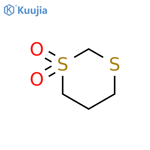

|

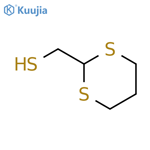

| 6007-35-8 | C5H10S3 |

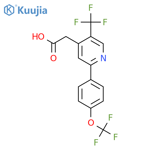

|

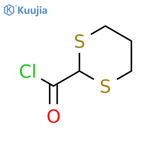

1,3-Dithiane-2-carbonyl chloride (9CI) | 54235-69-7 | C5H7ClOS2 |

|

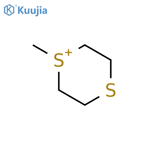

1-methyl-1,4-dithian-1-ium | 5179-85-1 | C5H11S2 |

|

Tetramethylene Disulfide | 505-20-4 | C4H8S2 |

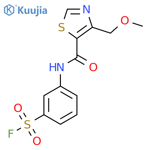

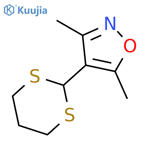

|

Isoxazole, 4-(1,3-dithian-2-yl)-3,5-dimethyl- | 201008-69-7 | C9H13NOS2 |

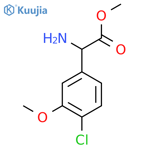

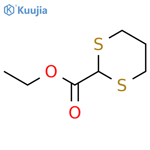

|

Ethyl 1,3-dithiane-2-carboxylate | 20462-00-4 | C7H12O2S2 |

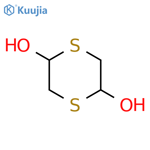

|

p-Dithiane-2,5-diol | 40018-26-6 | C4H8O2S2 |

|

1,3-dithiane 1,1-dioxide | 55337-75-2 | C4H8O2S2 |

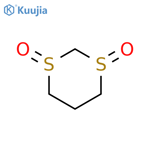

|

1,3-Dithiane, 1,3-dioxide | 90471-08-2 | C4H8O2S2 |

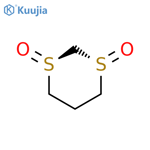

|

1,3-Dithiane, 1,3-dioxide, (1R,3R)- | 144409-56-3 | C4H8O2S2 |

Literatura relevante

-

2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

Proveedores recomendados

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados